![molecular formula C22H17ClN2O2 B2982848 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 102451-67-2](/img/structure/B2982848.png)
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule also contains a nitro group (-NO2) and a chlorophenyl group (a benzene ring with a chlorine atom attached), both of which are attached to an ethyl group (a two-carbon chain). These functional groups suggest that this compound may have interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro group, the chlorophenyl group, and the indole ring. Each of these functional groups has distinct reactivity patterns. For example, the nitro group is electron-withdrawing and can participate in reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the functional groups present in the molecule .Applications De Recherche Scientifique
Biological and Medicinal Applications
Cytosolic Phospholipase A2α Inhibitors : Indole-based compounds, such as those derived from 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole, have been studied for their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α). This is significant for the development of therapeutic agents for inflammation and asthma (Tomoo et al., 2014).
Antibacterial Activity : Certain derivatives of 2-phenyl-1H-indole, a structurally similar compound, have demonstrated significant antibacterial activity against strains like S. aureus and E. coli, suggesting their potential in developing new antibacterial agents (Shaikh et al., 2018).
Anticancer Agents : A series of 3-thiocyanato-1H-indoles, related to the core structure of interest, have shown promising antiproliferative activity against human cancer cell lines, indicating their potential as anticancer agents (Fortes et al., 2016).
Chemical and Material Science Applications
Fluorescence Studies : Studies have been conducted on various 3-styrylindoles, structurally related to the compound , for their interaction with bovine serum albumin and fluorescence properties. This research is crucial in developing new fluorescence probes for examining protein and polymer microenvironments (Singh & Asefa, 2009).
Spectroscopic and Structural Analysis : The spectroscopic and structural analysis of novel indole derivatives, including those structurally similar to this compound, have been performed, providing insights into their potential applications in various scientific fields (Tariq et al., 2020).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their respective biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can range from those involved in viral replication (in the case of antiviral activity) to those involved in inflammation (in the case of anti-inflammatory activity) .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects can be diverse, depending on the specific targets and pathways involved .
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJFRJUWKRNQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982766.png)
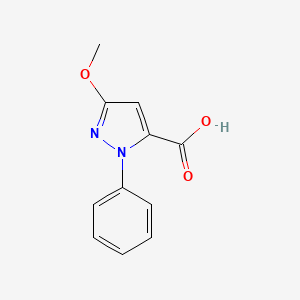
![2-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2982769.png)

![1,3,4-Trimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2982776.png)
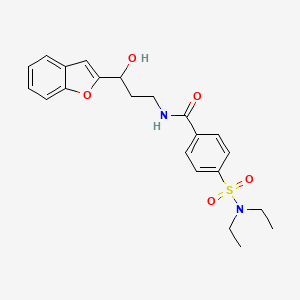
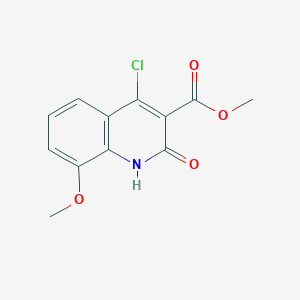

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2982781.png)
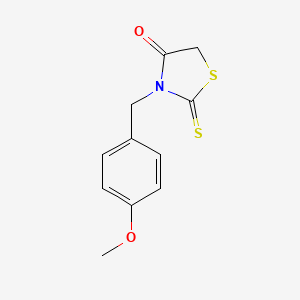
![2-chloro-7-(4-(methylthio)phenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2982783.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)
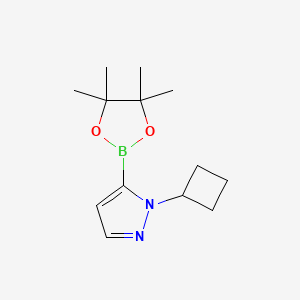
![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)
